CAY10410

HO-1 induction oxidative stress PPARγ-independent effects

CAY10410 is the definitive non-electrophilic PPARγ agonist for researchers who demand mechanistic precision. Unlike 15d-PGJ2, CAY10410 lacks the reactive α,β-unsaturated ketone, eliminating promiscuous covalent modifications, thioredoxin inhibition, and oxidative stress—even at 50 μM. It activates PPARγ-dependent transcription (PPRE-LUC) without inducing HO-1, CCTα dimerization, or inflammasome inhibition. Critically, CAY10410 spares B lymphocyte viability at concentrations up to 25 μM, a key advantage over both electrophilic prostaglandins and thiazolidinediones. Deploy CAY10410 as the clean paired control alongside 15d-PGJ2 to unambiguously attribute gene expression changes to PPARγ signaling versus electrophilic stress. Order high-purity CAY10410 today for definitive PPARγ target engagement studies.

Molecular Formula C20H30O3
Molecular Weight 318.4 g/mol
Cat. No. B593418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCAY10410
Synonyms9,10-dihydro-15-deoxy-Δ12,14-PGJ2; 9,10-dihydro-15-deoxy-Δ12,14-Prostaglandin J2
Molecular FormulaC20H30O3
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESCCCCCC=CC=C1C(CCC1=O)CC=CCCCC(=O)O
InChIInChI=1S/C20H30O3/c1-2-3-4-5-6-10-13-18-17(15-16-19(18)21)12-9-7-8-11-14-20(22)23/h6-7,9-10,13,17H,2-5,8,11-12,14-16H2,1H3,(H,22,23)/b9-7-,10-6-,18-13+/t17-/m0/s1
InChIKeyAFBJLDUEEOOVHL-WKELIDJCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAY10410 Compound: A Non-Electrophilic PPARγ Agonist for Targeted Research


CAY10410 (11-Oxo-prosta-5Z,12E,14Z-trien-1-oic acid; CAS 596104-94-8) is a non-electrophilic structural analog of 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), designed to confer resistance to metabolic conjugation while retaining agonist activity at the peroxisome proliferator-activated receptor gamma (PPARγ) [1]. As a prostaglandin D2/J2 (PGD2/PGJ2) analog with a saturated cyclopentenone ring, CAY10410 lacks the reactive α,β-unsaturated ketone moiety that mediates the promiscuous covalent modifications and cytotoxicity characteristic of its parent compound, 15d-PGJ2 [2]. This design enables the dissection of PPARγ-dependent signaling from electrophile-mediated, PPARγ-independent effects.

CAY10410 Procurement Rationale: Why In-Class PPARγ Agonists Are Not Interchangeable


The PPARγ agonist class encompasses compounds with vastly divergent chemical backbones and off-target profiles—including thiazolidinediones (e.g., rosiglitazone, pioglitazone), electrophilic prostaglandins (e.g., 15d-PGJ2), and synthetic triterpenoids (e.g., CDDO-Me)—that exhibit non-overlapping biological activities. Critically, the electrophilic nature of 15d-PGJ2 drives PPARγ-independent effects such as covalent thioredoxin modification, oxidative stress induction, and direct inflammasome inhibition, which are entirely absent with non-electrophilic analogs like CAY10410 [1]. Conversely, synthetic thiazolidinediones activate PPARγ but often induce B lymphocyte apoptosis through PPARγ-independent mechanisms, a liability not observed with CAY10410 at equivalent concentrations [2]. Substituting any of these agents without accounting for their distinct mechanism-based differences can lead to erroneous attribution of PPARγ-dependence and confounded experimental conclusions. The following evidence quantifies these critical divergences.

CAY10410 Quantitative Evidence: Head-to-Head Differentiation from 15d-PGJ2 and Thiazolidinediones


CAY10410 Does Not Induce HO-1 Expression Unlike Electrophilic 15d-PGJ2

In primary human B cells, 15d-PGJ2 (10 μM, 24 h) increased HO-1 protein expression approximately 50-fold relative to untreated controls, whereas the non-electrophilic analog CAY10410 at the identical concentration and duration induced minimal HO-1 expression comparable to untreated cells [1]. This differential effect was also observed in malignant B cell lines (Granta and 8226 cells), where 15d-PGJ2 induced 700- to 2000-fold increases in HO-1, while CAY10410 again showed negligible induction [1]. The disparity stems from the absence of the electrophilic cyclopentenone ring in CAY10410, which precludes covalent modification of KEAP1 and subsequent NRF2 activation.

HO-1 induction oxidative stress PPARγ-independent effects

CAY10410 Lacks Cytotoxicity in SH-SY5Y Neuroblastoma Cells at 25 μM

In human SH-SY5Y neuroblastoma cells, CAY10410 demonstrated no significant cytotoxicity at concentrations up to 25 μM [1]. Furthermore, at 50 μM, CAY10410 failed to covalently modify thioredoxin or induce oxidative stress markers, in direct contrast to the electrophilic parent compound 15d-PGJ2 which covalently adducts thioredoxin and induces oxidative stress at comparable concentrations [2]. This data confirms that the structural saturation of the cyclopentenone ring abolishes the electrophile-dependent cytotoxic and pro-oxidant activities inherent to 15d-PGJ2.

cytotoxicity neuroblastoma electrophile-independent viability

CAY10410 Does Not Induce CCTα Dimerization or Inhibit CCT Activity In Vivo

In MLE cells, treatment with 25 μM 15d-PGJ2 for 3 h induced robust cross-linked dimers of CTP:phosphocholine cytidylyltransferase α (CCTα), the rate-limiting enzyme in phosphatidylcholine synthesis, while CAY10410 at 25 μM or even 50 μM produced no detectable dimer formation [1]. Functional CCT activity assays confirmed this divergence: 100 μM 15d-PGJ2 significantly inhibited CCT activity (p < 0.01 vs. vehicle), whereas 100 μM CAY10410 had no inhibitory effect [1]. The electrophilic carbons in 15d-PGJ2 (marked in the study) are essential for covalent modification and cross-linking of CCTα, and their absence in CAY10410 eliminates this activity entirely.

CCTα phospholipid synthesis electrophilic stress

CAY10410 Does Not Inhibit Inflammasome-Mediated IL-1β Maturation

In LPS-primed Balb/cJ bone marrow-derived macrophages (BMDMs), pretreatment with 50 μM 15d-PGJ2 for 30 min followed by lethal toxin (LT) challenge resulted in marked inhibition of IL-1β maturation and secretion, as assessed by Western blot of cell lysates and supernatants. In contrast, identical treatment with 50 μM CAY10410 produced no detectable reduction in IL-1β levels, matching the pattern observed with the synthetic PPARγ agonist rosiglitazone [1]. This finding, along with the lack of effect of the PPARγ antagonist T0070907 on 15d-PGJ2-mediated inflammasome inhibition, confirms that the anti-inflammatory action of 15d-PGJ2 in this model is entirely PPARγ-independent and electrophile-driven.

inflammasome IL-1β NLRP3 PPARγ-independent

CAY10410 Spares B Lymphocytes at PPARγ-Activating Concentrations

In human B lymphocytes, the synthetic thiazolidinedione ciglitazone induces apoptosis through PPARγ-independent mechanisms. In contrast, CAY10410 at concentrations up to 25 μM (48 h treatment) does not inhibit the viability of either Ramos B lymphoma cells or normal human peripheral B cells . At the same time, CAY10410 (1 μM, 24 h) activates PPRE-LUC reporter activity in B cells, confirming that PPARγ agonism can be achieved without the confounding cytotoxicity observed with certain synthetic agonists . This is a key point of differentiation from thiazolidinediones like ciglitazone, which exhibit PPARγ-independent pro-apoptotic effects in B cell lineages.

B lymphocyte apoptosis PPARγ selectivity immune cell viability

Optimal CAY10410 Research Applications: Where PPARγ Selectivity Is Paramount


Dissecting PPARγ-Dependent vs. Electrophile-Mediated Transcriptional Responses

CAY10410 is optimally deployed as a paired control alongside 15d-PGJ2 in experiments designed to attribute gene expression changes (e.g., HO-1, NQO1, CXCR4) to either PPARγ activation or electrophilic stress. As demonstrated in direct head-to-head assays, CAY10410 at 10-50 μM recapitulates PPARγ agonism without inducing HO-1 [1], CCTα dimerization [2], or inflammasome inhibition [3], thereby isolating PPARγ-mediated transcriptional events.

B Lymphocyte and Immune Cell PPARγ Signaling Without Apoptosis Confounds

For investigators studying PPARγ function in B lymphocytes, CAY10410 provides a critical advantage over both electrophilic prostaglandins and certain thiazolidinediones. While 15d-PGJ2 and ciglitazone induce B cell apoptosis through PPARγ-independent pathways, CAY10410 at concentrations up to 25 μM activates PPARγ-dependent transcription (PPRE-LUC) without compromising B cell viability . This makes CAY10410 the preferred PPARγ agonist for B cell receptor signaling, differentiation, and survival studies.

Neuronal and Neuroblastoma PPARγ Studies Requiring Maintenance of Viability

In neuronal cultures and neuroblastoma cell lines where electrophile-induced necrosis confounds long-term PPARγ signaling experiments, CAY10410 offers a non-cytotoxic alternative. Studies confirm that CAY10410 at up to 25 μM does not induce cell death or oxidative stress in SH-SY5Y neuroblastoma cells [4], in stark contrast to 15d-PGJ2 which induces necrotic neuronal death at 2.5 μM [5]. This property is essential for chronic treatment paradigms in neurodegeneration and neuroinflammation models.

Metabolic Studies: Phospholipid Homeostasis and CCTα Regulation

Researchers examining the regulation of phosphatidylcholine synthesis can use CAY10410 to distinguish PPARγ-mediated effects from direct electrophilic enzyme inhibition. As demonstrated in MLE cells, CAY10410 at 25-100 μM does not induce CCTα dimerization or inhibit CCT enzymatic activity, whereas 15d-PGJ2 produces both effects [2]. CAY10410 thus serves as a precise tool for studying PPARγ's role in lipid metabolism without perturbing CCTα function.

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